REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=O.[CH3:10][O:11][C:12]1[CH:13]=[C:14]([CH2:20][CH2:21][NH2:22])[CH:15]=[CH:16][C:17]=1[O:18][CH3:19]>FC(F)(F)C(O)=O>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]1[C:15]2[C:14](=[CH:13][C:12]([O:11][CH3:10])=[C:17]([O:18][CH3:19])[CH:16]=2)[CH2:20][CH2:21][NH:22]1
|
Name
|
|
Quantity
|
800 μL
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
800 μL
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=CC1OC)CCN
|
Name
|
|
Quantity
|
150 μL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was shaken at room temperature for 12-24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then evaporated to dryness
|
Type
|
ADDITION
|
Details
|
Toluene (1 ml) was added the mixture
|
Type
|
CUSTOM
|
Details
|
re-evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in methanol (1.5 ml)
|
Type
|
FILTRATION
|
Details
|
dichloromethane (1 ml) and filtered through a SCX cartridge (Bakerbond JT7090-07, aromatic sulfonic acid)
|
Type
|
WASH
|
Details
|
The cartridge was washed with methanol (3 ml) the product
|
Type
|
WASH
|
Details
|
eluted with 0.5 M ammonia solution (5 ml)
|
Type
|
ADDITION
|
Details
|
Product containing fractions
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
Toluene (1 ml) was added the mixture
|
Type
|
CUSTOM
|
Details
|
re-evaporated to dryness
|
Reaction Time |
18 (± 6) h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)C1NCCC2=CC(=C(C=C12)OC)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |